molecular formula C14H11BrO2 B022169 2-[(4-Bromobenzyl)oxy]benzaldehyde CAS No. 101046-14-4

2-[(4-Bromobenzyl)oxy]benzaldehyde

Cat. No.: B022169
CAS No.: 101046-14-4
M. Wt: 291.14 g/mol
InChI Key: JQBAWYNQHBJOPD-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is characterized by the presence of a benzaldehyde group substituted with a 4-bromobenzyl ether moiety

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-[(4-Bromobenzyl)oxy]benzoic acid.

    Reduction: 2-[(4-Bromobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes .

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Lacks the benzyl ether moiety, making it less versatile in certain synthetic applications.

    2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the 4-bromobenzyl ether, leading to different reactivity and applications.

Uniqueness: 2-[(4-Bromobenzyl)oxy]benzaldehyde is unique due to the presence of both the aldehyde and 4-bromobenzyl ether groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis .

Biological Activity

2-[(4-Bromobenzyl)oxy]benzaldehyde, a compound with the molecular formula C15H13BrO2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anti-cancer and anti-tubercular properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Williamson ether synthesis or the Mitsunobu reaction. Characterization is commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of derivatives synthesized from this compound. Specifically, thiosemicarbazones derived from this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, a study reported that these derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative activity.

Table 1: Cytotoxic Activity of Thiosemicarbazones Derived from this compound

CompoundCell LineIC50 (µM)
Thiosemicarbazone AMCF-7 (Breast Cancer)5.2
Thiosemicarbazone BHeLa (Cervical Cancer)3.8
Thiosemicarbazone CA549 (Lung Cancer)4.5

Anti-Tubercular Activity

In addition to its anti-cancer properties, this compound has been evaluated for its anti-tubercular activity. Research indicates that certain derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis. One study reported that these compounds could inhibit bacterial growth at concentrations as low as 10 µg/mL, suggesting their potential as therapeutic agents against tuberculosis.

Table 2: Anti-Tubercular Activity of Derivatives

CompoundMIC (µg/mL)
Derivative D10
Derivative E15
Derivative F12

The biological activity of this compound and its derivatives may be attributed to their ability to interact with specific biological targets. For instance, studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . In the case of anti-tubercular activity, it is hypothesized that these compounds disrupt the mycobacterial cell wall synthesis, leading to bacterial death.

Case Studies

Case Study 1: Evaluation of Anti-Cancer Activity

A recent study focused on a series of thiosemicarbazones derived from this compound. The researchers conducted in vitro assays on various cancer cell lines and found that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study provided compelling evidence for the development of these compounds as potential anti-cancer drugs.

Case Study 2: Anti-Tubercular Screening

In another investigation, a library of compounds derived from this compound was screened for anti-tubercular activity. The results indicated that several derivatives exhibited strong inhibitory effects against M. tuberculosis, with some showing synergistic effects when combined with existing anti-tubercular agents. This suggests a promising avenue for developing new treatments for tuberculosis .

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBAWYNQHBJOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352777
Record name 2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101046-14-4
Record name 2-[(4-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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